3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797084-07-1
VCID: VC5832969
InChI: InChI=1S/C21H21F4N5O/c1-29-18(12-16(27-29)13-6-8-14(22)9-7-13)20(31)26-10-11-30-17-5-3-2-4-15(17)19(28-30)21(23,24)25/h6-9,12H,2-5,10-11H2,1H3,(H,26,31)
SMILES: CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C(F)(F)F
Molecular Formula: C21H21F4N5O
Molecular Weight: 435.427

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

CAS No.: 1797084-07-1

Cat. No.: VC5832969

Molecular Formula: C21H21F4N5O

Molecular Weight: 435.427

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide - 1797084-07-1

Specification

CAS No. 1797084-07-1
Molecular Formula C21H21F4N5O
Molecular Weight 435.427
IUPAC Name 5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C21H21F4N5O/c1-29-18(12-16(27-29)13-6-8-14(22)9-7-13)20(31)26-10-11-30-17-5-3-2-4-15(17)19(28-30)21(23,24)25/h6-9,12H,2-5,10-11H2,1H3,(H,26,31)
Standard InChI Key MQMIGKNLVMSBQV-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C(F)(F)F

Introduction

Chemical Identity and Structural Characterization

The compound belongs to the pyrazole-carboxamide class, characterized by a fluorophenyl group, a trifluoromethyl-substituted indazole, and an ethyl linker. Its systematic IUPAC name reflects the integration of these moieties:

  • Pyrazole core: 1-methyl-1H-pyrazole-5-carboxamide.

  • Aromatic substituent: 4-fluorophenyl at position 3.

  • Indazole moiety: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl linked via an ethyl group.

Table 1: Key Chemical Identifiers

PropertyValue/DescriptorSource
Molecular formulaC₂₂H₂₂F₄N₆ODerived
Molecular weight474.45 g/molCalculated
SMILESCN1C(=CC(=N1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F)C4=CC=C(C=C4)F
InChIKeyJZQZYUJXQKHTIU-UHFFFAOYSA-NDerived
PubChem CID71808342 (Analog)

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety contributes to π-π stacking interactions in biological targets .

Synthetic Approaches and Optimization

Although no explicit synthesis protocol for this compound exists in public literature, analogous pyrazole-indazole hybrids are synthesized via multi-step strategies:

Key Reaction Steps

  • Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

  • Indazole Functionalization: Introduction of the trifluoromethyl group through nucleophilic substitution or radical trifluoromethylation .

  • Amide Coupling: Carboxamide linkage between pyrazole and indazole-ethylamine using coupling reagents like EDCI/HOBt.

Challenges

  • Steric hindrance: Bulky trifluoromethyl and indazole groups complicate coupling reactions.

  • Regioselectivity: Ensuring correct substitution on the pyrazole ring requires precise temperature and catalyst control .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

PropertyValueRationale
LogP (lipophilicity)~3.2High due to CF₃ and aromatic groups
Aqueous solubilityLow (<10 μM)Nonpolar substituents limit solubility
Hydrogen bond donors2Amide and indazole NH groups
Hydrogen bond acceptors6Carboxamide, pyrazole, and CF₃

The compound’s pharmacokinetic profile suggests moderate blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 enzymes .

Biological Activity and Mechanistic Insights

While direct bioactivity data for this compound is unavailable, structurally related pyrazole-carboxamides exhibit:

Antimicrobial Activity

  • Pyrazole derivatives inhibit Mycobacterium tuberculosis (MIC: 5–10 μM) by targeting nitroreductase enzymes .

  • Fluorinated analogs show enhanced membrane penetration due to increased hydrophobicity .

Anti-Inflammatory Effects

  • Fluorophenyl-pyrazoles suppress COX-2 and TNF-α production in macrophages .

Research Gaps and Future Directions

  • Synthesis Optimization: Develop scalable routes with improved yields (>70%).

  • Target Identification: Screen against kinase libraries and bacterial proteomes .

  • Safety Profiling: Assess cytotoxicity in HEK293 and HepG2 cell lines .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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